Cas no 823219-06-3 (Thiourea, N,N''-1,2-phenylenebis[N'-(4-chlorophenyl)-)
823219-06-3 structure
Product Name:Thiourea, N,N''-1,2-phenylenebis[N'-(4-chlorophenyl)-
CAS No:823219-06-3
MF:C20H16Cl2N4S2
MW:447.403839111328
CID:694514
PubChem ID:71419300
Update Time:2025-04-19
Thiourea, N,N''-1,2-phenylenebis[N'-(4-chlorophenyl)- Chemical and Physical Properties
Names and Identifiers
-
- 1-(4-chlorophenyl)-3-[2-[(4-chlorophenyl)carbamothioylamino]phenyl]thiourea
- N,N'-1,2-Phenylenebis[N'-(4-chlorophenyl)(thiourea)]
- 823219-06-3
- DTXSID00838567
- Thiourea, N,N''-1,2-phenylenebis[N'-(4-chlorophenyl)-
-
- Inchi: 1S/C20H16Cl2N4S2/c21-13-5-9-15(10-6-13)23-19(27)25-17-3-1-2-4-18(17)26-20(28)24-16-11-7-14(22)8-12-16/h1-12H,(H2,23,25,27)(H2,24,26,28)
- InChI Key: KZTKXFKVWFMRCR-UHFFFAOYSA-N
- SMILES: ClC1C=CC(=CC=1)NC(NC1=CC=CC=C1NC(NC1C=CC(=CC=1)Cl)=S)=S
Computed Properties
- Exact Mass: 446.0193443g/mol
- Monoisotopic Mass: 446.0193443g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 4
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 28
- Rotatable Bond Count: 4
- Complexity: 474
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 5.5
- Topological Polar Surface Area: 112Ų
Thiourea, N,N''-1,2-phenylenebis[N'-(4-chlorophenyl)- Related Literature
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Min Kim,Jae-Joon Lee,Tengling Ye,Panagiotis E. Keivanidis,Kilwon Cho J. Mater. Chem. C, 2020,8, 1686-1696
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Shintaro Takata,Yoshihiro Miura Phys. Chem. Chem. Phys., 2014,16, 24784-24789
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Tengfei Yu,Yuehan Wu,Wei Li,Bin Li RSC Adv., 2014,4, 34134-34143
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4. Excimer emission and magnetoluminescence of radical-based zinc(ii) complexes doped in host crystals†Shojiro Kimura,Tetsuro Kusamoto Chem. Commun., 2020,56, 11195-11198
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Yiding Jiao,Liqun Kang,Jasper Berry-Gair,Kit McColl,Jianwei Li,Haobo Dong,Hao Jiang,Ryan Wang,Furio Corà,Dan J. L. Brett,Ivan P. Parkin J. Mater. Chem. A, 2020,8, 22075-22082
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